2-(2-Bromoethoxy)-1,1-difluorocyclopropane
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Overview
Description
2-(2-Bromoethoxy)-1,1-difluorocyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a bromoethoxy group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,1-difluoroethylene with a bromoethanol derivative under basic conditions. The reaction proceeds via the formation of a cyclopropane ring through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,1-difluorocyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, leading to the formation of different substituted cyclopropane derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromoethoxy group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
2-(2-Bromoethoxy)-1,1-difluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,1-difluorocyclopropane involves its interaction with specific molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. The difluorocyclopropane moiety can interact with hydrophobic regions of target molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethoxy)propane
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
- 1-Bromo-2-(2-bromoethoxy)ethane
Uniqueness
2-(2-Bromoethoxy)-1,1-difluorocyclopropane is unique due to the presence of both a bromoethoxy group and a difluorocyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluorocyclopropane ring, in particular, provides enhanced stability and lipophilicity, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,1-difluorocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O/c6-1-2-9-4-3-5(4,7)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGZKWGYNINJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955523-91-7 |
Source
|
Record name | 2-(2-bromoethoxy)-1,1-difluorocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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